molecular formula C7H3Cl2F3 B1294808 1,2-Dichloro-3-(trifluoromethyl)benzene CAS No. 54773-19-2

1,2-Dichloro-3-(trifluoromethyl)benzene

Cat. No. B1294808
CAS RN: 54773-19-2
M. Wt: 215 g/mol
InChI Key: BJYHBJUWZMHGGQ-UHFFFAOYSA-N
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Description

“1,2-Dichloro-3-(trifluoromethyl)benzene” is a chemical compound with the molecular formula C7H3Cl2F3 . It is also known by other names such as “2,3-DICHLOROBENZOTRIFLUORIDE” and "Benzene, 1,2-dichloro-3-(trifluoromethyl)-" . The molecular weight of this compound is 215.00 g/mol .


Synthesis Analysis

The synthesis of “1,2-Dichloro-3-(trifluoromethyl)benzene” and its derivatives has been a topic of interest in the agrochemical and pharmaceutical industries . For instance, 2,3-dichloro-5-(trifluoromethyl)pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in high demand .


Molecular Structure Analysis

The molecular structure of “1,2-Dichloro-3-(trifluoromethyl)benzene” can be represented by the InChI string: “InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4 (6 (5)9)7 (10,11)12/h1-3H” and the Canonical SMILES string: "C1=CC (=C (C (=C1)Cl)Cl)C (F) (F)F" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “1,2-Dichloro-3-(trifluoromethyl)benzene” include a molecular weight of 215.00 g/mol, an XLogP3-AA value of 4.1, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 3, a rotatable bond count of 0, an exact mass of 213.9563900 g/mol, a monoisotopic mass of 213.9563900 g/mol, a topological polar surface area of 0 Ų, a heavy atom count of 12, and a formal charge of 0 .

Scientific Research Applications

1. Synthesis and Application of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

2. FDA-Approved Trifluoromethyl Group-Containing Drugs

  • Summary of the Application : Trifluoromethyl (TFM, -CF3)-group-containing drugs have been approved by the FDA over the last 20 years .
  • Methods of Application or Experimental Procedures : The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the TFM group as one of the pharmacophores .
  • Results or Outcomes : These compounds were found to have fluorine or fluorine-containing functional groups exhibiting numerous pharmacological activities .

3. Design and Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence

  • Summary of the Application : 1,4-Bis(trifluoromethyl)benzene is used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence .
  • Methods of Application or Experimental Procedures : The paper provides experimental and computational guidance for the synthesis of these emitters .
  • Results or Outcomes : The paper discusses the results of the synthesis and the properties of the resulting emitters .

4. Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid

  • Summary of the Application : 1,3,5-tris(trifluoromethyl)benzene is used as a starting material in the synthesis of 2,4,6-tris(trifluoromethyl)benzoic acid .
  • Methods of Application or Experimental Procedures : The synthesis involves reacting 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium and carbon dioxide .
  • Results or Outcomes : The result is 2,4,6-tris(trifluoromethyl)benzoic acid, a compound with potential applications in various fields .

5. Synthesis of Lithio Derivative

  • Summary of the Application : 1,3,5-tris(trifluoromethyl)benzene is used in the synthesis of a lithio derivative .
  • Methods of Application or Experimental Procedures : The synthesis involves a direct metalation of 1,3,5-tris(trifluoromethyl)benzene with n-butyllithium .
  • Results or Outcomes : The result is a lithio derivative, a compound with potential applications in various fields .

6. Safety Testing

  • Summary of the Application : 1,3-Bis(trifluoromethyl)benzene has been tested for safety and health effects .
  • Methods of Application or Experimental Procedures : The compound is tested for various safety and health effects, including eye irritation, skin irritation, and other potential hazards .
  • Results or Outcomes : The results of these tests are used to inform safety guidelines and precautions for handling and using the compound .

4. Synthesis of Trifluoromethylpyridines

  • Summary of the Application : Trifluoromethylpyridine (TFMP) and its derivatives are used in the agrochemical and pharmaceutical industries. The major use of TFMP derivatives is in the protection of crops from pests .
  • Methods of Application or Experimental Procedures : Among TFMP derivatives, 2,3-dichloro-5-(trifluoromethyl)-pyridine (2,3,5-DCTF), which is used as a chemical intermediate for the synthesis of several crop-protection products, is in the highest demand .
  • Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .

5. Low Toxicity Alternative to Dichloromethane

  • Summary of the Application : Trifluorotoluene is similar to dichloromethane in standard acylation, tosylation, and silylation reactions . It is advantageous when conditions require higher boiling solvents, since trifluorotoluene boils at 103 °C it has a higher boiling point than dichloromethane, which has a boiling point of 40 °C .
  • Methods of Application or Experimental Procedures : As a solvent, trifluorotoluene is useful in mild Lewis-acid catalyzed reactions, such as the Friedel-Crafts preparations .
  • Results or Outcomes : The dielectric constants for dichloromethane and trifluorotoluene are 9.04 and 9.18, respectively, indicating similar solvating properties .

6. Synthetic Intermediate

  • Summary of the Application : A derivative of trifluorotoluene, 3-aminobenzotrifluoride, is the precursor to the herbicide fluometuron . It is synthesized via nitration followed by reduction to meta-H2NC6H4CF3 .
  • Methods of Application or Experimental Procedures : This aniline is then converted to the urea .
  • Results or Outcomes : Flumetramide (6-[4-(trifluoromethyl)phenyl]morpholin-3-one), a skeletal muscle relaxant, is also prepared from this compound .

Future Directions

The future directions for “1,2-Dichloro-3-(trifluoromethyl)benzene” and its derivatives are promising. They are currently used in the protection of crops from pests and in the pharmaceutical and veterinary industries . It is expected that many novel applications of these compounds will be discovered in the future .

properties

IUPAC Name

1,2-dichloro-3-(trifluoromethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Cl2F3/c8-5-3-1-2-4(6(5)9)7(10,11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYHBJUWZMHGGQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Cl2F3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3073551
Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dichloro-3-(trifluoromethyl)benzene

CAS RN

54773-19-2
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Dichloro-3-(trifluoromethyl)benzene
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Record name Benzene, 1,2-dichloro-3-(trifluoromethyl)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-dichloro-3-(trifluoromethyl)benzene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.053.924
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 1,2-DICHLORO-3-(TRIFLUOROMETHYL)BENZENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
E Masson, E Marzi, F Cottet, C Bobbio, M Schlosser - 2005 - Wiley Online Library
The metalation of 2,3‐, 2,6‐, 2,4‐ and 3,5‐dichlorobenzotrifluorides can be readily effected with standard reagents such as lithium diisopropylamide, lithium 2,2,6,6‐tetramethylpiperidide…

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